BenchChemオンラインストアへようこそ!

2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide

Drug Design Physicochemical Profiling Lipophilicity

The compound 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide (CAS 887347-73-1) is a synthetic small molecule (molecular formula C16H18N6O2S, molecular weight 358.42) that belongs to the class of 5-thio-substituted tetrazole derivatives. Its architecture combines a 1-aryl-1H-tetrazole-5-thioether core with a 5-methylisoxazol-3-yl propanamide terminus.

Molecular Formula C16H18N6O2S
Molecular Weight 358.42
CAS No. 887347-73-1
Cat. No. B2617617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide
CAS887347-73-1
Molecular FormulaC16H18N6O2S
Molecular Weight358.42
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=NOC(=C3)C
InChIInChI=1S/C16H18N6O2S/c1-4-12-5-7-13(8-6-12)22-16(18-20-21-22)25-11(3)15(23)17-14-9-10(2)24-19-14/h5-9,11H,4H2,1-3H3,(H,17,19,23)
InChIKeyYSRRYGJSJIBLKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide (CAS 887347-73-1): Procurement-Relevant Profile and Structural Context


The compound 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide (CAS 887347-73-1) is a synthetic small molecule (molecular formula C16H18N6O2S, molecular weight 358.42) that belongs to the class of 5-thio-substituted tetrazole derivatives [1]. Its architecture combines a 1-aryl-1H-tetrazole-5-thioether core with a 5-methylisoxazol-3-yl propanamide terminus. Tetrazole scaffolds are well-established as metabolically stable bioisosteres of carboxylic acids, and their combination with isoxazole rings has been explored in antimicrobial, anticancer, and anti-inflammatory drug discovery programs [2]. Despite its structural resemblance to several commercially available analogs, no peer-reviewed primary research, patent, or authoritative database currently reports quantitative biological activity data specifically for CAS 887347-73-1. Consequently, any differentiation claim must be derived from comparative structural analysis and class-level structure–activity relationship (SAR) inferences rather than from direct experimental head-to-head comparisons involving this exact compound.

Why In-Class Analogs Cannot Replace 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide Without Risk


Within the 5-thio-substituted tetrazole family, even minor variations in the N1-aryl substituent or the amide-linked heterocycle can produce substantial shifts in antimicrobial potency, selectivity, and physicochemical properties [1]. For example, a systematic antibacterial evaluation of 1-benzyl-5-(propylthio)-1H-tetrazole derivatives demonstrated that the nature of the terminal amine/thiol group (compounds 4a–4i) dictated whether a derivative showed broad-spectrum activity (MIC 6.25 mg/mL against S. aureus, E. coli, P. aeruginosa, and K. pneumoniae) or remained virtually inactive [2]. The target compound's unique pairing of a 4-ethylphenyl group on the tetrazole N1 and a 5-methylisoxazol-3-yl propanamide terminus is not replicated in any readily available analog (e.g., the 4-methoxyphenyl variant CAS 887348-48-3 or the N-thiazol-2-yl variant CAS 887347-67-3), making direct substitution unsupported by existing SAR data and scientifically unjustified without head-to-head verification.

Quantitative Differentiation Evidence for 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide (887347-73-1)


Calculated Lipophilicity Advantage of the 4-Ethylphenyl Substituent Over the 4-Methoxyphenyl Analog

The 4-ethylphenyl substituent of the target compound is predicted to confer higher lipophilicity than the 4-methoxyphenyl substituent found in the closest commercial analog (CAS 887348-48-3). This difference is relevant because increased logP within an optimal range can enhance membrane permeability and oral bioavailability, while also potentially improving target binding through hydrophobic interactions [1]. No experimental logP values are available for either compound; however, calculated logP (cLogP) values generated by consensus fragment-based methods (e.g., XLogP3) provide a quantitative basis for differentiation. The cLogP of the target compound is estimated at approximately 2.8–3.0, compared to approximately 2.0–2.2 for the 4-methoxyphenyl analog [2]. This represents a cLogP difference of +0.8 log units, which typically translates to a 6- to 8-fold increase in partition coefficient.

Drug Design Physicochemical Profiling Lipophilicity

Steric and Electronic Differentiation from the N-Thiazol-2-yl Analog via Hydrogen-Bonding Capacity

Replacement of the 5-methylisoxazol-3-yl amide terminus with a thiazol-2-yl amide (as in CAS 887347-67-3) alters the hydrogen-bond donor/acceptor profile of the molecule. The isoxazole oxygen atom in the target compound can act as a hydrogen-bond acceptor, whereas the thiazole sulfur atom is a significantly weaker acceptor. This difference can affect target recognition and selectivity [1]. Specifically, the 5-methylisoxazol-3-yl group offers the potential for an additional H-bond acceptor interaction (C-O···H-N) not available with the thiazole analog. Quantitative analysis using electrostatic potential calculations (e.g., from DFT) could quantify this difference; however, such data are not publicly available for either compound, placing this evidence at the class-level inference tier.

Medicinal Chemistry Structure-Activity Relationships Hydrogen Bonding

Class-Level Antimicrobial Potential of 5-Thio-Substituted Tetrazoles with Aryl N1 Substituents

In a published series of 5-thio-substituted tetrazole derivatives, compounds bearing an N1-benzyl group with appropriate terminal substitution (e.g., compound 4g) exhibited broad-spectrum antibacterial activity with MIC values of 6.25 mg/mL against S. aureus, E. coli, P. aeruginosa, and K. pneumoniae, comparable to ampicillin (MIC 6.25 mg/mL, zones 20–23 mm) [1]. While the target compound contains a 4-ethylphenyl N1 substituent rather than a benzyl group, the conserved 5-thioether linkage and the presence of a heterocyclic amide terminus place it within the same pharmacophoric framework. The 4-ethylphenyl group may further enhance hydrophobic interactions with bacterial membrane targets, as suggested by SAR trends in related tetrazole series where alkyl-substituted phenyl N1 groups outperformed unsubstituted phenyl in antimicrobial assays [2].

Antimicrobial Agents Tetrazole Derivatives Broad-Spectrum Activity

Absence of Direct Comparative Data for CAS 887347-73-1

A systematic search of peer-reviewed literature, patent databases (Google Patents, WIPO Patentscope, USPTO), and authoritative chemical biology databases (PubChem, ChEMBL, BindingDB) returned no quantitative biological activity data, no target engagement data, and no in vivo efficacy or pharmacokinetic data for 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide (CAS 887347-73-1). Consequently, no direct head-to-head comparison with any structural analog is available. The closest analogs (CAS 887348-48-3, 887347-67-3, 486408-45-1) are likewise devoid of published biological data . Therefore, all differentiation claims for this compound rest exclusively on in silico predictions and class-level SAR inferences.

Data Gap Procurement Risk Experimental Validation Required

Recommended Application Scenarios for 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide (887347-73-1) Based on Available Evidence


Phenotypic Antimicrobial Screening Against Gram-Positive and Gram-Negative ESKAPE Pathogens

Given the demonstrated broad-spectrum antibacterial activity of structurally related 5-thio-substituted tetrazoles (MIC 6.25 mg/mL against S. aureus, E. coli, P. aeruginosa, and K. pneumoniae for lead compound 4g) [1], the target compound is a rational inclusion in phenotypic screening panels targeting multidrug-resistant ESKAPE pathogens. Its 4-ethylphenyl and isoxazole features may confer activity against strains resistant to current tetrazole leads, providing a starting point for hit-to-lead optimization. The cLogP advantage (+0.8 log units vs. the methoxy analog) suggests potential for improved penetration into Gram-negative bacterial outer membranes [2].

Profiling as a Potential Kinase or Protease Inhibitor Fragment

The 5-methylisoxazol-3-yl amide moiety serves as a hydrogen-bond acceptor that can engage kinase hinge regions or protease catalytic residues [1]. The tetrazole ring is a recognized carboxylic acid bioisostere capable of forming ionic interactions with basic residues in ATP-binding pockets [2]. These combined features make CAS 887347-73-1 suitable for fragment-based screening or as a core scaffold for developing selective kinase/protease inhibitors, particularly where hydrophobic contacts via the 4-ethylphenyl group are desirable.

Comparative Physicochemical and Metabolic Stability Profiling Against In-Class Analogs

Because no experimental ADME data exist for any analog in this series, the target compound is well-suited for comparative in vitro ADME panels (microsomal stability, plasma protein binding, Caco-2 permeability) alongside the methoxy (CAS 887348-48-3) and thiazole (CAS 887347-67-3) analogs. Such a head-to-head study would generate the first quantitative differentiation data for this chemotype, directly addressing the current evidence gap and enabling informed procurement and lead prioritization decisions.

Antifungal Screening Against Azole-Resistant Candida and Aspergillus Species

Several 5-thio-substituted tetrazole derivatives in the published series exhibited significant antifungal activity against A. flavus, A. fumigatus, P. marneffei, and T. mentagrophytes, with compounds 3 and 4g showing the highest potency [1]. The target compound's structural divergence (4-ethylphenyl N1 + isoxazole) warrants evaluation against azole-resistant C. auris and azole-resistant Aspergillus isolates, where novel chemotypes are urgently needed to overcome existing resistance mechanisms.

Quote Request

Request a Quote for 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.